N-benzyl-2,5-dichlorobenzenesulfonamide
CAS No.: 88522-15-0
Cat. No.: VC21321867
Molecular Formula: C13H11Cl2NO2S
Molecular Weight: 316.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88522-15-0 |
|---|---|
| Molecular Formula | C13H11Cl2NO2S |
| Molecular Weight | 316.2 g/mol |
| IUPAC Name | N-benzyl-2,5-dichlorobenzenesulfonamide |
| Standard InChI | InChI=1S/C13H11Cl2NO2S/c14-11-6-7-12(15)13(8-11)19(17,18)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
| Standard InChI Key | RYROHXPWUSBCHL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
| Canonical SMILES | C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Introduction
Chemical Properties and Structure
N-benzyl-2,5-dichlorobenzenesulfonamide is characterized by its distinctive molecular structure combining a benzyl group with a 2,5-dichlorobenzenesulfonamide backbone. The compound's chemical and physical properties are summarized in Table 1.
Table 1: Chemical Properties of N-benzyl-2,5-dichlorobenzenesulfonamide
| Property | Value |
|---|---|
| CAS Number | 88522-15-0 |
| Molecular Formula | C₁₃H₁₁Cl₂NO₂S |
| Molecular Weight | 316.2 g/mol |
| IUPAC Name | N-benzyl-2,5-dichlorobenzenesulfonamide |
| Standard InChI | InChI=1S/C13H11Cl2NO2S/c14-11-6-7-12(15)13(8-11)19(17,18)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
| Standard InChIKey | RYROHXPWUSBCHL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
The compound consists of three main structural components:
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A benzyl group (C₆H₅CH₂-)
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A sulfonamide linking group (-SO₂NH-)
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A 2,5-dichlorobenzene ring with chlorine atoms at positions 2 and 5
The presence of the sulfonamide group is particularly significant as it serves as the pharmacophore in many biologically active compounds. The chlorine substituents on the benzene ring influence the compound's electronic properties, lipophilicity, and potentially its biological activity.
Synthesis and Preparation
The synthesis of N-benzyl-2,5-dichlorobenzenesulfonamide typically involves a nucleophilic substitution reaction. This process begins with commercially available precursors such as 2,5-dichlorobenzenesulfonyl chloride and benzylamine. The general synthetic pathway involves the following steps:
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Reaction of 2,5-dichlorobenzenesulfonyl chloride with benzylamine
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Formation of a sulfonamide linkage between the sulfonyl chloride and the amine
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Purification of the final product
A comparable synthetic approach can be observed in the preparation of similar sulfonamide derivatives. For instance, in the synthesis of N-(5-chloro-2-methoxyphenyl)aryl sulfonamides, researchers have employed reactions between chlorinated anilines and aryl sulfonyl chlorides in aqueous medium with controlled pH (9-10) . This basic medium is essential to keep the lone pair of the amino group active for nucleophilic attack.
The general synthetic reaction for N-benzyl-2,5-dichlorobenzenesulfonamide can be represented as:
2,5-dichlorobenzenesulfonyl chloride + benzylamine → N-benzyl-2,5-dichlorobenzenesulfonamide + HCl
The reaction typically occurs in the presence of a suitable solvent such as dichloromethane or dimethylformamide, and often requires a base to neutralize the HCl produced during the reaction.
Biological Activities and Applications
N-benzyl-2,5-dichlorobenzenesulfonamide, like other sulfonamides, may exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase. This enzyme is crucial for folate synthesis in bacteria, and its inhibition disrupts bacterial growth and replication.
Research on structurally similar sulfonamides has demonstrated a range of biological activities. For example, studies have shown that N-(5-chloro-2-methoxyphenyl)-N-benzyl-4-chlorobenzenesulfonamide exhibits significant antibacterial activity against both Gram-negative and Gram-positive bacteria . Similarly, pyrazole-based sulfonamide derivatives have shown selective antibacterial activity against Bacillus subtilis with minimum inhibitory concentration (MIC) values as low as 1 μg/mL .
The potential biological activities of N-benzyl-2,5-dichlorobenzenesulfonamide may include:
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Antibacterial activity through inhibition of folate synthesis pathways
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Potential anti-inflammatory properties
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Possible applications in other therapeutic areas where sulfonamides have shown efficacy
Comparative Analysis with Similar Compounds
To better understand the properties and potential applications of N-benzyl-2,5-dichlorobenzenesulfonamide, it is informative to compare it with structurally similar compounds. Table 2 presents a comparative analysis of N-benzyl-2,5-dichlorobenzenesulfonamide with related sulfonamide derivatives.
Table 2: Comparative Analysis of N-benzyl-2,5-dichlorobenzenesulfonamide with Similar Compounds
The positional isomer N-benzyl-2,4-dichlorobenzenesulfonamide shares the same molecular formula and weight with our compound of interest, but differs in the arrangement of chlorine atoms on the benzene ring. This subtle structural difference could potentially lead to variations in biological activity and physicochemical properties.
N-benzyl-p-toluenesulfonamide, while lacking the chlorine substituents, has been identified as a potent inhibitor of calcium-stimulated myosin S1 ATPase , suggesting that the N-benzyl sulfonamide scaffold itself may possess interesting biological properties.
These comparisons highlight how minor structural modifications in the sulfonamide scaffold can lead to diverse biological activities, emphasizing the importance of structure-activity relationship studies in this class of compounds.
Research Trends in Sulfonamide Derivatives
While specific research on N-benzyl-2,5-dichlorobenzenesulfonamide is relatively limited, broader research trends in sulfonamide derivatives provide valuable context for understanding its potential applications.
Recent studies have focused on synthesizing novel sulfonamide derivatives with enhanced biological activities. For instance, researchers have developed pyrazole-based sulfonamide derivatives that demonstrate selective antibacterial activity. In one study, compounds such as 1-[(2,4-dichlorophenyl)methyl]-N-(4-methoxybenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide and 1-[(2,4-dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide showed remarkable antibacterial activity against Bacillus subtilis with MIC values of 1 μg/mL, outperforming the reference compound chloramphenicol .
Table 3: Antibacterial Activity of Selected Sulfonamide Derivatives Against Bacterial Strains
Note: "-" indicates MIC > 500 μg/mL
These findings suggest that the sulfonamide scaffold, particularly when combined with specific functional groups, can yield compounds with potent and selective antibacterial properties. This provides a promising framework for further investigations into the biological activities of N-benzyl-2,5-dichlorobenzenesulfonamide.
Additionally, research has explored the use of sulfonamides as inhibitors of various biological targets. For example, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) has been identified as a broad-spectrum hybrid anticonvulsant showing protection across multiple animal seizure models . This highlights the diverse therapeutic potential of compounds containing the N-benzyl moiety.
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